5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound, also known as 4-Allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol, has a CAS Number of 433327-62-9 . It has a molecular weight of 344.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15Cl2N3OS/c1-2-7-19-13 (17-18-14 (19)21)4-3-8-20-12-6-5-10 (15)9-11 (12)16/h2,5-6,9H,1,3-4,7-8H2, (H,18,21)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is stored at ambient temperature . The molecular weight is 344.26 , and the molecular formula is C14H15Cl2N3OS .Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of compounds related to 1,2,4-triazoles, such as the 5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, have been synthesized and studied for their biological activities. These compounds, including variations like 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines), have demonstrated potent antimicrobial and antifungal activities, making them of interest in pharmacological research (El Shehry, Abu‐Hashem, & El-Telbani, 2010). Additionally, other research has focused on synthesizing and testing 1,2,4-triazole derivatives, confirming their significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Corrosion Inhibition
Another significant application of triazole derivatives, including this compound, is in the field of corrosion inhibition. Studies have shown that these compounds can effectively inhibit the corrosion of metals like mild steel in acidic environments. Their efficiency as corrosion inhibitors has been demonstrated through various techniques like weight loss and potentiodynamic polarization methods, highlighting their potential in industrial applications (Quraishi & Jamal, 2002).
Synthesis and Chemical Properties
Research has also delved into the synthesis processes and chemical properties of 1,2,4-triazole derivatives. Efficient synthesis methods have been developed, contributing to the understanding of these compounds and facilitating their use in various applications. Studies have explored the physical and chemical properties of these derivatives, including their solubility in organic solvents, melting points, and structural features, which are crucial for their practical applications (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-12-8-9-15(14(19)11-12)23-10-4-7-16-20-21-17(24)22(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDODEJBUSOBVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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